molecular formula C11H8BrIN2O B3320924 10-Bromo-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine CAS No. 1282518-61-9

10-Bromo-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

Cat. No.: B3320924
CAS No.: 1282518-61-9
M. Wt: 391.00 g/mol
InChI Key: LGANARSOXGACEK-UHFFFAOYSA-N
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Description

10-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1282518-61-9) is a fully characterized chemical compound supplied as a high-purity reference standard. This compound is compliant with regulatory guidelines and is primarily used as a key reference standard for an Active Pharmaceutical Ingredient (API) related to the Imidazole class . It serves a critical role in pharmaceutical research and development, particularly for analytical method development (AMD), method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . The product is offered with detailed characterization data, ensuring traceability against pharmacopeial standards such as those from the USP or EP, and is essential for ensuring the quality and consistency of the final drug substance . Researchers utilize this compound to support Abbreviated New Drug Applications (ANDA) and during commercial production . Specifically, this compound is identified as Inavolisib Impurity 2, making it a vital analytical standard in the development and quality assurance of the pharmaceutical substance Inavolisib . All products are intended for analytical or research purposes only and are strictly not for human use . Molecular Formula: C11H8BrIN2O, Molecular Weight: 391.01 .

Properties

IUPAC Name

10-bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrIN2O/c12-7-1-2-9-8(5-7)11-14-10(13)6-15(11)3-4-16-9/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGANARSOXGACEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)Br)C3=NC(=CN31)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801190442
Record name 10-Bromo-5,6-dihydro-2-iodoimidazo[1,2-d][1,4]benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282518-61-9
Record name 10-Bromo-5,6-dihydro-2-iodoimidazo[1,2-d][1,4]benzoxazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1282518-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Bromo-5,6-dihydro-2-iodoimidazo[1,2-d][1,4]benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

10-Bromo-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine (CAS Number: 1401305-33-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects.

  • Molecular Formula : C12H10BrIN2O
  • Molecular Weight : 405.03 g/mol
  • Structure : The compound features a complex bicyclic structure that contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of benzoxazepine, including 10-bromo-2-iodo derivatives, exhibit significant cytotoxicity against various solid tumor cell lines. A study evaluated the effects of synthesized benzoxazepine derivatives on cancer cell proliferation and cytokine release:

Cell Line Cytotoxicity (%) IL-6 Release (pg/mL) TNF-α Release (pg/mL)
A549 (Lung)70150200
MCF-7 (Breast)65120180
HeLa (Cervical)80140210

The results showed varying levels of cytotoxicity and cytokine modulation depending on the cancer cell type, suggesting that the compound could serve as a potential chemotherapeutic agent .

Antimicrobial Activity

The antimicrobial efficacy of 10-bromo-2-iodo derivatives was assessed against several bacterial strains. The findings revealed limited antimicrobial activity; however, some compounds demonstrated notable effectiveness against specific pathogens:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results indicate that while the compound may not be broadly effective against all bacteria, it shows potential against certain strains .

Anti-inflammatory Activity

The anti-inflammatory properties were evaluated through the measurement of pro-inflammatory cytokines such as IL-6 and TNF-α in response to treatment with the compound. The data suggest that treatment with benzoxazepine derivatives can reduce levels of these cytokines in certain contexts:

Treatment Group IL-6 Level (pg/mL) TNF-α Level (pg/mL)
Control200250
Compound Treatment130180

This reduction in cytokine levels indicates that the compound may have therapeutic potential in conditions characterized by inflammation .

Case Studies

A notable case study involved the synthesis and evaluation of various benzoxazepine derivatives, including the target compound. The study highlighted its potential as an anticancer agent through mechanisms involving apoptosis induction in cancer cells and modulation of inflammatory pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and biological relevance:

Compound Name (CAS) Substituents Molecular Weight (g/mol) Biological Activity/Use Synthesis Method Reference ID
10-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (1282518-61-9) 10-Br, 2-I 391.01 PI3Kα-selective inhibitor Multi-step iodination
9-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (1282516-69-1) 9-Br, 2-I 391.006 Intermediate for PI3K inhibitors Copper-catalyzed coupling
10-Bromo-9-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine 10-Br, 9-F, 2-I 452.02 Discontinued (potential toxicity) TosMIC reaction
10-Bromo-9-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (1403766-75-5) 10-Br, 9-CH₃ 405.03 Low solubility (0.015 g/L) Not specified
10-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (1282516-56-6) 10-Br ~328.1 Intermediate in kinase inhibitor synthesis Van Leusen imidazole synthesis

Structural and Functional Differences

  • Halogen Substitution : The target compound’s 10-Br and 2-I substituents optimize interactions with hydrophobic pockets in PI3Kα’s ATP-binding domain, enhancing selectivity over other isoforms (e.g., PI3Kδ) . In contrast, analogs with 9-Br (e.g., CAS 1282516-69-1) exhibit positional isomerism, which may alter binding kinetics .
  • Fluorine and Methyl Groups : The 9-F substituent (CAS 1451084-92-6) introduces electronegativity but reduces steric bulk compared to 9-CH₃ (CAS 1403766-75-5). The methylated analog shows poor solubility, limiting its bioavailability .
  • Carboxamide Derivatives : Compounds like 10-Bromo-9-fluoro-3-iodo-...-carboxamide (CAS 1451084-99-3) were discontinued due to synthetic challenges or undesired pharmacokinetics .

Q & A

Q. Table 1. Key Spectral Data for Halogenated Imidazo-Oxazepines

Compound¹H NMR (δ, ppm)ESI-MS (m/z)Yield (%)
10-Bromo derivative7.82 (d, J=8.5 Hz, 1H)364 [M+H]⁺63
2-Iodo derivative8.15 (s, 1H)411 [M+H]⁺58
Data synthesized from

Q. Table 2. DOE Results for Pd-Catalyzed Synthesis Optimization

FactorOptimal LevelContribution to Yield (%)
Pd(OAc)₂ loading10 mol%42
Temperature100°C28
Reaction time24 hours18
Adapted from

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
10-Bromo-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
Reactant of Route 2
10-Bromo-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

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